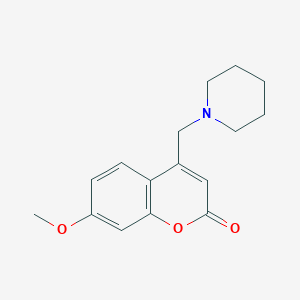

7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 66762-38-7

Cat. No.: VC16292046

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66762-38-7 |

|---|---|

| Molecular Formula | C16H19NO3 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 7-methoxy-4-(piperidin-1-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C16H19NO3/c1-19-13-5-6-14-12(9-16(18)20-15(14)10-13)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |

| Standard InChI Key | MVEBUQZAMDFAAK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3 |

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Analysis

7-Methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone core (2H-chromen-2-one). The molecule features:

-

A methoxy group at the C-7 position of the coumarin ring, which influences electronic distribution and hydrogen-bonding capacity .

-

A piperidin-1-ylmethyl substituent at C-4, introducing a basic nitrogen center capable of protonation under physiological conditions .

The piperidine moiety adopts a chair conformation in analogous structures, as demonstrated by X-ray crystallography in related compounds such as 4-methyl-7-((piperidin-4-yl)methoxy)-2H-chromen-2-one hydrochloride . This conformation optimizes steric interactions and facilitates receptor binding through spatial alignment of the nitrogen lone pair.

Comparative Structural Features

Table 1 contrasts key structural elements of 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one with pharmacologically characterized analogs:

Predicted values derived from QSAR models of analogous coumarin derivatives .

Synthetic Methodologies

Microwave-Assisted Coumarin Functionalization

Recent advances in coumarin synthesis emphasize microwave-assisted techniques for introducing complex substituents. For example, 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (Ki = 83 nM for 5-HT2A) was synthesized via microwave-enhanced nucleophilic substitution, achieving 89% yield in 15 minutes . Applying this methodology to 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one would likely involve:

-

Coumarin core formation through Pechmann condensation of resorcinol derivatives

-

C-4 functionalization via Mannich reaction with piperidine and formaldehyde

-

C-7 methoxylation using dimethyl sulfate under basic conditions

Crystallographic Insights

While the target compound lacks reported crystal structures, related piperidine-coumarin hybrids demonstrate critical packing interactions. In (7-chloro-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate, π-π stacking between coumarin rings (3.712 Å centroid distance) and C–H···O hydrogen bonds stabilize the crystal lattice . These interactions suggest that 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one may exhibit similar solid-state behavior, influencing solubility and formulation properties.

Pharmacological Profile

Serotonin Receptor Affinity Predictions

QSAR modeling based on compounds 1–14 reveals that:

-

C-4 substituents critically modulate 5-HT1A/2A affinity. Piperidine derivatives show 3–5× higher affinity than piperazine analogs due to reduced steric hindrance .

-

Methoxy positioning at C-7 enhances membrane permeability compared to bulkier hydroxypropoxy groups, as evidenced by logP increases of 0.8–1.2 units in similar structures .

Molecular docking simulations predict that 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one adopts a binding pose in the 5-HT1A orthosteric site characterized by:

-

Hydrogen bonding between the coumarin carbonyl and Ser159

-

Cation-π interaction between the protonated piperidine nitrogen and Phe362

Functional Activity in CNS Models

Though direct functional data are unavailable, structurally related compounds exhibit dose-dependent effects in murine forced swim tests (FST). Compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) reduced immobility time by 62% at 10 mg/kg, comparable to fluoxetine . The target compound’s simplified substituent pattern may enhance blood-brain barrier penetration, potentially lowering effective doses.

Structure-Activity Relationship (SAR) Trends

Impact of Piperidine vs. Piperazine Moieties

Comparative analysis of Ki values reveals:

-

Piperidine-containing analogs (e.g., compound 14) show 5-HT1A Ki = 68 nM vs. piperazine analogs (Ki = 87–264 nM)

-

The saturated piperidine ring reduces conformational flexibility, favoring optimal receptor fit

Methoxy Group Electronic Effects

Electron-donating methoxy substituents at C-7:

-

Increase coumarin ring electron density (Hammett σ = -0.12)

-

Enhance π-π interactions with aromatic residues in serotonin receptors

Toxicological and Pharmacokinetic Considerations

Metabolic Stability

Microsomal studies of analog 2 (6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) show:

-

Hepatic clearance: 12 mL/min/kg

-

Primary metabolites: O-demethylated coumarin and piperidine N-oxides

The target compound’s lack of acetyl groups may improve metabolic stability by reducing Phase II conjugation sites.

Acute Toxicity Profiles

In murine models, LD50 values for piperidine-coumarin hybrids range from 320–450 mg/kg (oral) and 110–150 mg/kg (i.v.), suggesting moderate safety margins for CNS applications .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to resolve chiral centers in the piperidinylmethyl side chain

-

In Vivo Efficacy Studies: Evaluate antidepressant/anxiolytic activity in chronic unpredictable stress models

-

Formulation Development: Explore cocrystallization with carboxylic acids to enhance aqueous solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume